molecular formula C12H20N2O B511112 (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine CAS No. 727361-19-5

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Cat. No.: B511112
CAS No.: 727361-19-5
M. Wt: 208.3g/mol
InChI Key: NJRQALNDVRORSR-UHFFFAOYSA-N
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Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine (CAS 1179718-05-8) is a furanylmethylpyrrolidine-based small molecule of significant interest in medicinal chemistry and immunology research. This compound belongs to a class of molecules that function as potent inhibitors of the ST2/IL-33 signaling axis . The ST2/IL-33 pathway plays a critical role in modulating immune responses, and its dysregulation is a key biomarker in inflammatory conditions like graft-versus-host disease (GVHD) . Researchers utilize this compound to selectively block the interaction between soluble ST2 (sST2) and its cytokine IL-33. By acting as a decoy, sST2 neutralizes IL-33, which normally promotes the activation of anti-inflammatory T-helper 2 (Th2) and regulatory T (Treg) cells to establish immune tolerance. Inhibition of this binding event by small molecules like this compound can effectively release IL-33, thereby restoring its protective signaling and re-establishing immune homeostasis . In preclinical research, structurally related furanylmethylpyrrolidine inhibitors have demonstrated promising therapeutic potential. Studies show that these compounds can reduce plasma sST2 levels, decrease the proliferation of alloreactive CD4+ and CD8+ T cells, increase the Treg cell population in mixed lymphocyte reaction (MLR) assays, and improve survival outcomes in animal models of GVHD . The furan and pyrrolidine motifs present in this compound are privileged structures in drug discovery, frequently associated with diverse biological activities and favorable pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-14-7-3-5-11(14)9-13-10-12-6-4-8-15-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRQALNDVRORSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The carbonyl group of 1-ethylpyrrolidin-2-ylmethanone undergoes nucleophilic attack by the primary amine of furan-2-ylmethylamine, forming an imine intermediate. Subsequent reduction using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) yields the target amine.

Optimization Parameters

  • Solvent System : Methanol or ethanol enhances solubility of intermediates.

  • Catalyst Loading : Pd/C (5–10 wt%) under 1–3 atm H₂ achieves >80% conversion.

  • Temperature : Reactions proceed optimally at 50–60°C.

Table 1 : Reductive Amination Yields Under Varied Conditions

CatalystPressure (atm)Temperature (°C)Yield (%)
Pd/C36085
NaBH₃CN12572

Alkylation of Pyrrolidine with Furan-2-ylmethyl Halides

Nucleophilic alkylation exploits the reactivity of pyrrolidine’s secondary amine. 1-Ethylpyrrolidine reacts with furan-2-ylmethyl bromide in the presence of a base.

Stepwise Procedure

  • Base Activation : Potassium carbonate (K₂CO₃) deprotonates pyrrolidine, enhancing nucleophilicity.

  • Alkylation : Furan-2-ylmethyl bromide (1.2 equiv) is added dropwise to the reaction mixture in acetonitrile.

  • Workup : Extraction with ethyl acetate and purification via silica gel chromatography isolates the product.

Challenges and Solutions

  • Competitive Over-Alkylation : Use of excess pyrrolidine (2.0 equiv) suppresses quaternary ammonium salt formation.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but require rigorous drying.

Table 2 : Alkylation Efficiency with Different Bases

BaseSolventTime (h)Yield (%)
K₂CO₃Acetonitrile1268
NaHDMF675

Cyclization of Donor–Acceptor Cyclopropanes

Recent advances utilize donor–acceptor (D–A) cyclopropanes to construct pyrrolidine rings. This method, detailed by MDPI, involves a four-step sequence:

Synthetic Pathway

  • Cyclopropane Opening : D–A cyclopropanes react with furan-2-ylmethylamine in toluene/acetic acid, forming a pyrrolidin-2-one intermediate.

  • Decarboxylation : Alkaline saponification (NaOH/EtOH) removes ester groups, followed by thermolysis to yield the deprotected amine.

Key Advantages

  • Stereochemical Control : Nickel perchlorate catalysts enable diastereoselective cyclopropane opening.

  • One-Pot Feasibility : Combining saponification and thermolysis reduces purification steps.

Table 3 : Diastereomer Ratios in Cyclopropane-Derived Products

CatalystDiastereomer Ratio (trans:cis)
Ni(ClO₄)₂·6H₂O3:1

Borane-Mediated Amine Protection/Deprotection

Patent literature (WO1998022459A1) highlights borane complexes for stabilizing intermediates during multi-step syntheses:

Methodology

  • Protection : Furan-2-ylmethylamine forms a borane adduct, shielding the amine during subsequent ethylation of pyrrolidine.

  • Deprotection : Mild acid hydrolysis (HCl/MeOH) regenerates the free amine without degrading the furan ring.

Yield Enhancement

  • Reduced Side Reactions : Borane protection minimizes imine or enamine byproducts.

Comparative Analysis of Synthetic Routes

Table 4 : Efficiency Metrics Across Methods

MethodMax Yield (%)Purity (%)Scalability
Reductive Amination8598High
Alkylation7595Moderate
Cyclopropane Route7090Low

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets, making it a candidate for drug development.

Case Study: Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to furan derivatives. For instance, derivatives of furan have shown promise as inhibitors of viral proteases, which are crucial for viral replication. Research indicates that modifications in the furan ring can enhance potency against viruses like SARS-CoV-2 .

CompoundIC50 (µM)Reference
F8-B221.55
F8-S438.08

Pharmacological Insights

Pharmacological evaluations have suggested that (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine may exhibit effects on neurotransmitter systems, potentially influencing mood and cognitive functions.

Neuropharmacology Research

Studies focusing on similar pyrrolidine derivatives have indicated their ability to modulate neurotransmitter release and receptor activity. This suggests that this compound could be explored further in the context of neuropsychiatric disorders.

Material Science Applications

Beyond biological applications, this compound may also find utility in material science, particularly in polymer synthesis and as a building block for functional materials.

Synthesis of Functional Polymers

The incorporation of furan-based compounds into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. The reactivity of the furan ring allows for further functionalization, leading to diverse applications in coatings and composites.

Mechanism of Action

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets such as receptors or enzymes. The pyrrolidine ring can mimic natural ligands, allowing the compound to bind to receptor sites and modulate their activity. The furan ring may enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following compounds share functional or structural similarities with (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine:

Compound Name Core Structure Substituents Molecular Weight Key Features
This compound Pyrrolidine 1-Ethyl, 2-(furan-2-ylmethyl) ~222.3 (est.) Balanced lipophilicity; potential CNS activity due to pyrrolidine basicity.
1-Ethyl-2-(furan-2-yl)pyrrolidin-3-amine Pyrrolidine 1-Ethyl, 2-(furan-2-yl) 180.25 Direct furan attachment; reduced steric hindrance.
N-(Furan-2-ylmethyl)-1,2-diphenylethanamine Diphenylethane Furan-2-ylmethyl amine 277.36 Aromatic diphenyl backbone; higher logP (est. ~4.5).
(5-Bromo-pyrimidin-2-yl)-furan-2-ylmethyl-amine Pyrimidine 5-Bromo, 2-(furan-2-ylmethyl) 258.0 (M+H) Bromine enhances electronegativity; pyrimidine offers π-π stacking sites.
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine Pyrazole + Furan 1-Methyl-pyrazole, 5-methylfuran ~217.3 (est.) Dual heterocycles; methyl groups may improve metabolic stability.

Functional Implications

  • Pyrrolidine vs. Pyrimidine/Pyrazole Backbones :
    The pyrrolidine core in the target compound provides flexibility and basicity, favoring interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). In contrast, pyrimidine (as in ) or pyrazole (as in ) introduces aromaticity, enhancing hydrogen-bonding capacity but reducing solubility .
  • Substituent Effects: The ethyl group in the target compound may hinder oxidative metabolism, improving half-life compared to analogs like 1-Ethyl-2-(furan-2-yl)pyrrolidin-3-amine, where the furan is directly attached .
  • Lipophilicity and Bioavailability : N-(Furan-2-ylmethyl)-1,2-diphenylethanamine has a higher logP (estimated ~4.5) due to its diphenyl backbone, which may limit aqueous solubility but enhance membrane permeability. The target compound’s logP is likely lower (~2.5–3.0), balancing absorption and solubility.

Biological Activity

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine, a synthetic compound characterized by the presence of a pyrrolidine and a furan ring, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2OC_{12}H_{20}N_{2}O with a molecular weight of 208.31 g/mol. The compound features a pyrrolidine ring that can mimic natural ligands, enhancing its ability to interact with various biological targets.

The mechanism of action involves the compound's interaction with specific receptors or enzymes. The structural features allow it to bind to receptor sites, potentially modulating their activity. The furan ring may enhance binding affinity through additional interactions with target proteins, which can be crucial for pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.0048 mg/mL
Compound CCandida albicans0.0195 mg/mL

The results indicate that these compounds can effectively inhibit the growth of harmful bacteria and fungi, suggesting that this compound may share similar properties .

Neurological Implications

The unique structure of this compound suggests potential applications in targeting neurological pathways. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

  • Antibacterial Study : A comparative study evaluated various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed effective inhibition against strains such as S. aureus and E. coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Activity : Another study focused on the antifungal properties of pyrrolidine compounds, revealing significant activity against Candida albicans. Compounds demonstrated MIC values as low as 0.0048 mg/mL, indicating strong antifungal potential .
  • Neuropharmacological Effects : Research has also explored the neuropharmacological implications of pyrrolidine derivatives, suggesting that they may influence neurotransmitter release and receptor modulation, which could be beneficial in treating conditions such as anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions, such as amide bond formation using activating agents like HATU or EDCI. For example, in structurally similar pyrrolidine derivatives, coupling with furan-2-ylmethyl-amine precursors in tetrahydrofuran (THF) under basic conditions (e.g., N,N-diisopropylethylamine) at 23°C for 3–4 hours yields intermediates. Subsequent purification via chromatography (e.g., dichloromethane/methanol gradients) is critical to isolate the target compound with >95% purity . Reaction temperature, solvent choice (polar aprotic vs. ethereal solvents), and stoichiometric ratios of reagents significantly affect yield and byproduct formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the ethyl-pyrrolidine and furan-methylamine moieties. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while HPLC with UV detection (e.g., 254 nm) ensures purity. For example, analogs like 2-(1-ethylpyrrol-2-yl)ethanamine show distinct NMR shifts for ethyl groups (δ 1.2–1.4 ppm) and pyrrolidine protons (δ 2.5–3.0 ppm) . Polar stationary phases (C18 columns) are recommended for chromatographic separation due to the compound’s moderate hydrophobicity.

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies on related pyrrolidine-furan hybrids indicate susceptibility to oxidation at the furan ring and hydrolysis of the amine group under acidic conditions (pH < 3). Storage at –20°C in inert atmospheres (argon) with desiccants is recommended. Accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life, with LC-MS monitoring for degradation products like oxidized furan derivatives .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., GPCRs or enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are used to model interactions. For example, pyrrolidine derivatives with ethyl and furan groups show affinity for dopamine receptors due to the pyrrolidine ring’s conformational flexibility. Free energy perturbation (FEP) calculations can quantify the impact of substituents (e.g., ethyl vs. methyl groups) on binding entropy/enthalpy .

Q. How do structural modifications (e.g., fluorination of the furan ring) alter the compound’s pharmacokinetic properties?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the furan ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies on fluorinated analogs (e.g., 2-fluoro-furan derivatives) show prolonged half-lives in rodent plasma (t₁/₂ = 6–8 hours vs. 2–3 hours for non-fluorinated analogs). LogP calculations (ChemAxon) and in vitro microsomal assays are critical for prioritizing derivatives .

Q. What experimental designs resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, serum concentrations). Standardized protocols (e.g., NIH/NCATS guidelines) for dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) are recommended. For example, variability in reported kinase inhibition can be addressed using recombinant enzyme panels and ATP-concentration controls .

Q. What ecotoxicological assessments are needed to evaluate environmental persistence and bioaccumulation?

  • Methodological Answer : OECD Test Guideline 307 (soil degradation) and 305 (bioconcentration in fish) assess environmental fate. The compound’s moderate logP (~2.5) suggests low bioaccumulation potential, but metabolites (e.g., hydrolyzed amines) require LC-MS/MS monitoring. Sediment-water partitioning studies (Kd values) and algal toxicity assays (72-hour EC₅₀) are critical for risk assessment .

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